molecular formula C10H11NO2 B11742296 1-(2-Aminophenyl)cyclopropanecarboxylic Acid

1-(2-Aminophenyl)cyclopropanecarboxylic Acid

Cat. No.: B11742296
M. Wt: 177.20 g/mol
InChI Key: MBEAVUMAUODZCO-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)cyclopropanecarboxylic Acid is a compound of significant interest in the field of organic chemistry. It features a cyclopropane ring attached to a carboxylic acid group and an aminophenyl group. This structure imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)cyclopropanecarboxylic Acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application.

Chemical Reactions Analysis

1-(2-Aminophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents, sulfonating agents, halogenating agents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical processes. Its unique structure allows it to participate in specific chemical reactions, leading to the formation of active intermediates that exert their effects through various pathways .

Comparison with Similar Compounds

1-(2-Aminophenyl)cyclopropanecarboxylic Acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both the aminophenyl group and the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-aminophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13)

InChI Key

MBEAVUMAUODZCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2N)C(=O)O

Origin of Product

United States

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